Azetidine Core Provides Lower Molecular Weight
The target compound incorporates a four-membered azetidine ring, giving a molecular weight of 241.29 g/mol, compared to 269.34 g/mol for the six-membered piperidine analog (R)-tert-butyl 3-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate . This 28.05 g/mol reduction (10.4% lower MW) is significant in fragment-based and lead-optimization contexts where lower MW correlates with improved ligand efficiency metrics [1]. The azetidine ring also imposes greater conformational constraint, which can reduce entropic penalty upon target binding.
| Evidence Dimension | Molecular weight (g/mol) and core ring size |
|---|---|
| Target Compound Data | 241.29 g/mol (azetidine, 4-membered ring); formula C₁₁H₁₉N₃O₃ |
| Comparator Or Baseline | 269.34 g/mol for (R)-tert-butyl 3-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (piperidine, 6-membered ring); formula C₁₃H₂₃N₃O₃ |
| Quantified Difference | ΔMW = 28.05 g/mol (10.4% lower for azetidine analog); Δ2 carbon atoms and Δ4 hydrogen atoms |
| Conditions | Exact mass comparison based on molecular formulas from vendor certificates of analysis and ChemicalBook entries |
Why This Matters
For procurement in fragment-based drug discovery and lead optimization programs, lower MW directly improves ligand efficiency (LE) and leaves more room for downstream functionalization without exceeding Lipinski's Rule of 5 thresholds.
- [1] RSC Advances, 2017. Recent advances in synthetic facets of immensely reactive azetidines. DOI: 10.1039/C7RA07450E. View Source
